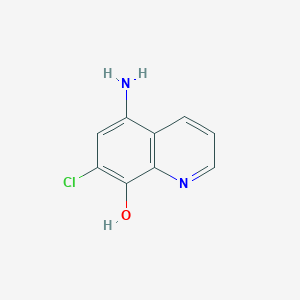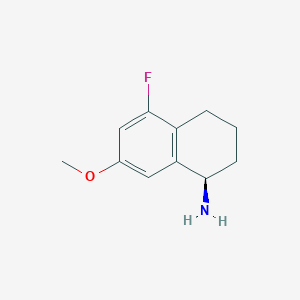
(R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with potential applications in medicinal chemistry. Its structure consists of a tetrahydronaphthalene core substituted with a fluorine atom at the 5-position, a methoxy group at the 7-position, and an amine group at the 1-position. The ®-configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several key steps:
Starting Material: The synthesis often begins with a commercially available naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy group at the 7-position can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amine Introduction: The amine group at the 1-position can be introduced through reductive amination, using reducing agents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology:
Enzyme Inhibition Studies: It can be used to study the inhibition of specific enzymes due to its unique structure.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of ®-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with different spatial arrangement and potentially different biological activity.
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group, which can affect its binding properties and biological activity.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom, which can influence its chemical reactivity and interactions.
Uniqueness: The presence of both fluorine and methoxy groups in the ®-configuration provides a unique combination of electronic and steric properties, making it distinct from its analogs and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
(1R)-5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
Clave InChI |
SFFREFZFKNSDSJ-LLVKDONJSA-N |
SMILES isomérico |
COC1=CC2=C(CCC[C@H]2N)C(=C1)F |
SMILES canónico |
COC1=CC2=C(CCCC2N)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


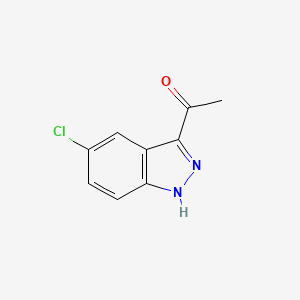
![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)
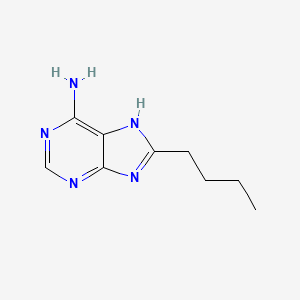





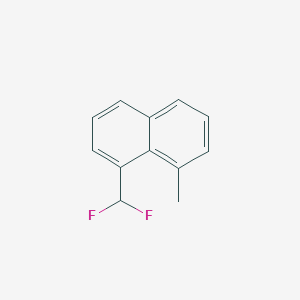
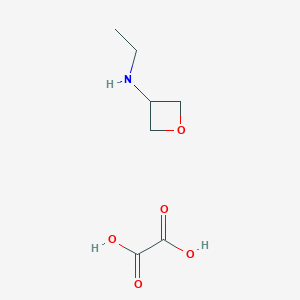
![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)

